4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid
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Overview
Description
Fluorene-based compounds are often used in organic chemistry due to their unique chemical properties. They typically have a three-ring structure with a central five-membered ring flanked by two six-membered rings . The fluorene moiety can participate in various chemical reactions, making it a versatile building block in organic synthesis .
Synthesis Analysis
The synthesis of fluorene-based compounds often involves the formation of the fluorene ring system through cyclization reactions. This can be achieved through various methods, such as Friedel-Crafts acylation, followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of fluorene-based compounds can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to determine the structure and confirm the identity of these compounds .
Chemical Reactions Analysis
Fluorene-based compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the fluorene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques, while the solubility can be determined using solubility tests .
Scientific Research Applications
Organic Optoelectronics
Compounds with fluoren-9-ylideneamino groups have been used in the development of organic optoelectronic materials . These materials can be used in various devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Bio-imaging
Fluoren-9-ylideneamino compounds have been used in bio-imaging applications . They can be used to create contrast agents for various imaging techniques, including fluorescence imaging and magnetic resonance imaging (MRI).
Sensors
These compounds can also be used in the development of sensors . The unique optical properties of fluoren-9-ylideneamino compounds can be leveraged to create sensors that respond to specific stimuli with a change in fluorescence.
Peptide Synthesis
Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which are similar to the compound , have been used as coupling agents in peptide synthesis . They can be used to link amino acids together to form peptides, which are essential components of proteins.
Crystal Engineering
The introduction of alkyl substituents in AIE-active bis (4- ( (9H-fluoren-9-ylidene)methyl)phenyl)thiophene has been shown to affect the molecular and crystal structures, crystallization, and optical properties of materials . This suggests that the compound could potentially be used in crystal engineering applications.
Mechanism of Action
Target of Action
The primary target of this compound is Human Transthyretin (TTR) . TTR is a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A), through its association with retinol binding protein (RBP) .
Mode of Action
The compound binds to TTR in a dual binding mode . The fluorenyl motif of the compound can occupy alternative hydrophobic binding sites . This interaction inhibits the aggregation of TTR, which is associated with TTR amyloidosis .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
The compound’s interaction with TTR inhibits the protein’s aggregation . This action could potentially prevent or treat TTR amyloidosis, a condition characterized by the buildup of abnormal deposits of a protein called amyloid (amyloidosis) in the body’s organs and tissues .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.
Safety and Hazards
The safety and hazards associated with a compound depend on its chemical structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .
Future Directions
properties
IUPAC Name |
4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZEIXWWRJHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid |
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